molecular formula C10H7NO3S B079560 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 6325-94-6

5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B079560
CAS No.: 6325-94-6
M. Wt: 221.23 g/mol
InChI Key: IZVVCHFDGJEVTB-YVMONPNESA-N
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Description

5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound with the molecular formula C10H7NO3S. It is known for its unique structure, which includes a thiazolidine ring and a hydroxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Biochemical Analysis

Biochemical Properties

It is known that it exhibits insulin sensitizing properties that are aimed at lowering high-blood glucose levels and enhancing insulin sensitivity.

Cellular Effects

It has been shown to have antimicrobial activity against all tested microorganisms except Candida albicans isolate .

Molecular Mechanism

The molecular mechanism of action of 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood. It has been shown to have a high binding affinity for E. coli, making it effective as an antibacterial agent for E. coli .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-hydroxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted thiazolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits potential antimicrobial and antioxidant properties, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific combination of a thiazolidine ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-7-4-2-1-3-6(7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVVCHFDGJEVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-94-6
Record name 5-(2-HYDROXY-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE
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